3-Amino-4-hydroxybutyric acid
CAS No.: 589-44-6
Cat. No.: VC1964475
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 589-44-6 |
---|---|
Molecular Formula | C4H9NO3 |
Molecular Weight | 119.12 g/mol |
IUPAC Name | 3-amino-4-hydroxybutanoic acid |
Standard InChI | InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) |
Standard InChI Key | BUZICZZQJDLXJN-UHFFFAOYSA-N |
SMILES | C(C(CO)N)C(=O)O |
Canonical SMILES | C(C(CO)N)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Amino-4-hydroxybutyric acid (C₄H₉NO₃) is a beta-amino acid that features an amino group at position 3 and a hydroxy group at position 4 of the butanoic acid backbone . This particular arrangement of functional groups contributes to its unique chemical behavior and biological activity.
Physical Properties
The compound exhibits several notable physical characteristics as detailed in Table 1:
Property | Value |
---|---|
Molecular Formula | C₄H₉NO₃ |
Molecular Weight | 119.12 g/mol |
Density | 1.312 g/cm³ |
Boiling Point | 374.5°C at 760 mmHg |
Flash Point | 180.3°C |
Physical State (20°C) | Solid |
Table 1: Physical properties of 3-Amino-4-hydroxybutyric acid
Chemical Properties
The compound contains three functional groups that define its chemical reactivity:
-
A carboxylic acid group that can participate in esterification and amidation reactions
-
A primary amine group that can undergo various nucleophilic reactions
-
A hydroxyl group capable of oxidation and esterification
This combination of functional groups allows the molecule to participate in a wide range of chemical transformations, making it valuable as a synthetic intermediate .
Nomenclature and Identification
Synonyms and Alternative Names
The compound is known by several names in scientific literature:
Identification Codes
Various identification codes and database entries help in uniquely identifying this compound:
Identifier Type | Code |
---|---|
CAS Registry Number | 589-44-6 |
InChI | InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) |
InChIKey | BUZICZZQJDLXJN-UHFFFAOYSA-N |
SMILES Notation | C(C(CO)N)C(=O)O |
PubChem CID | 193314 |
Table 2: Identification codes for 3-Amino-4-hydroxybutyric acid
Synthesis and Production
Traditional Synthetic Routes
One established method for synthesizing 3-Amino-4-hydroxybutyric acid involves a three-step process:
-
Bromination of crotonic acid via the Wohl-Ziegler reaction to form 4-bromocrotonic acid
-
Conversion of 4-bromocrotonic acid to 4-aminocrotonic acid using ammonium hydroxide
-
Refluxing 4-aminocrotonic acid in water with a strong acid resin to yield the target compound
This approach is advantageous as it uses relatively inexpensive starting materials and mild reaction conditions.
Biocatalytic Methods
Recent advances in biocatalysis have enabled more environmentally friendly synthetic routes. A systems biocatalysis approach using a one-pot cyclic cascade has been developed for synthesizing related amino hydroxybutanoic acid derivatives. This method employs:
-
Class II pyruvate aldolase from E. coli expressed as a soluble fusion protein
-
Pyridoxal phosphate-dependent transaminase
While this method was reported for 2-amino-4-hydroxybutanoic acid isomers, similar approaches could potentially be adapted for 3-amino-4-hydroxybutyric acid synthesis.
Structural Relationships with Similar Compounds
3-Amino-4-hydroxybutyric acid belongs to a family of structurally related compounds with varying biological activities. Table 3 compares this compound with its isomers and related molecules:
Table 3: Comparison of 3-Amino-4-hydroxybutyric acid with related compounds
Biological Activity and Mechanisms
Metabolic Relationships
Research on related compounds suggests potential roles in several metabolic pathways:
-
Amino acid metabolism: May function as a precursor or intermediate in amino acid biosynthesis
-
Neurotransmitter modulation: Structural similarity to neurotransmitters suggests potential effects on neuronal signaling
-
Potential inhibitory effects on vesicular glutamate transporters: Related compounds have shown inhibition of glutamate uptake, which could reduce excitatory neurotransmission
Analytical Methods
Chromatographic Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven effective for detecting and quantifying hydroxybutyric acid compounds in biological samples. A validated method using a mixture of 0.1% formic acid and acetonitrile as mobile phase can achieve:
-
Linear detection range: 0.1 to 10.0 μg/mL
-
Limit of detection (LOD): as low as 0.003 μg/mL for related compounds
-
Lower limit of quantification (LLOQ): approximately 0.008 μg/mL
Spectroscopic Identification
Various spectroscopic techniques can be used to characterize 3-Amino-4-hydroxybutyric acid:
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural elements
-
Infrared (IR) spectroscopy to identify functional groups
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Research Applications
Pharmaceutical Research
The structural features of 3-Amino-4-hydroxybutyric acid make it relevant for pharmaceutical research in several areas:
-
Neurological disorders: Related compounds have shown potential in managing conditions characterized by neuronal hyperexcitability
-
Metabolic studies: Used as a reference compound in metabolomic investigations
-
Building block for drug synthesis: Its functional groups allow for incorporation into more complex therapeutic molecules
Biomarker Research
Hydroxybutyric acids have been investigated as potential biomarkers in various conditions. For example, 3-hydroxybutyric acid levels show statistically significant differences in the plasma of pregnant women carrying fetuses with Down syndrome compared to healthy controls, suggesting potential applications in prenatal screening .
Future Research Directions
Several promising research avenues for 3-Amino-4-hydroxybutyric acid remain to be explored:
-
Development of more efficient synthetic routes with higher stereoselectivity
-
Further investigation of its potential neurological effects and mechanism of action
-
Exploration of its role in metabolic pathways and potential as a biomarker
-
Application in the synthesis of novel therapeutic compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume